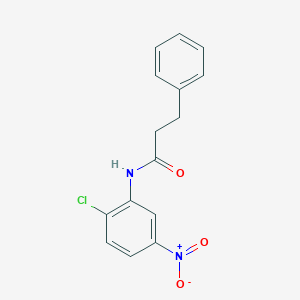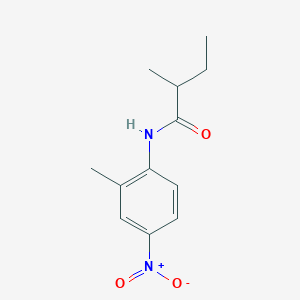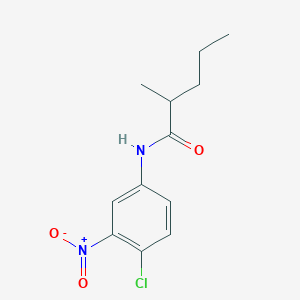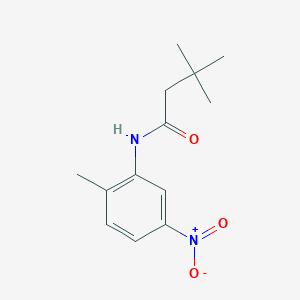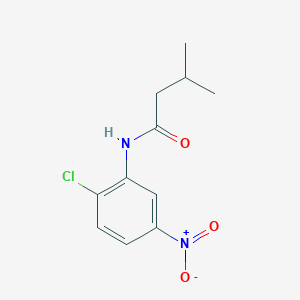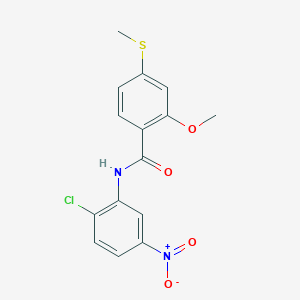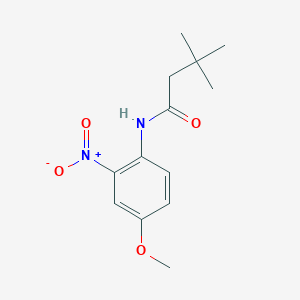
N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the oxirane (epoxide) group and the nitrophenyl group suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfonation: Addition of the sulfonamide group to the benzene ring.
Epoxidation: Formation of the oxirane ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst in organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antibacterial Agents: Sulfonamides are known for their antibacterial properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent.
Diagnostics: Use in diagnostic assays.
Industry
Material Science:
Agriculture: Use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide would depend on its specific application. For instance, as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The oxirane group could react with nucleophiles in biological systems, leading to the inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-nitrophenyl)benzenesulfonamide: Lacks the oxirane group.
N-(2-nitrophenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide: Lacks the methyl group.
4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide: Lacks the nitro group.
Uniqueness
The presence of both the nitrophenyl and oxirane groups in N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C16H16N2O5S |
|---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
4-methyl-N-(2-nitrophenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O5S/c1-12-6-8-14(9-7-12)24(21,22)17(10-13-11-23-13)15-4-2-3-5-16(15)18(19)20/h2-9,13H,10-11H2,1H3 |
InChI Key |
SGGCDPDURLBRSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


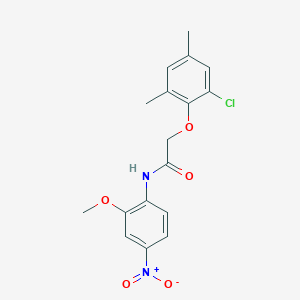
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B410782.png)

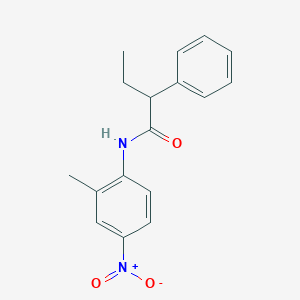
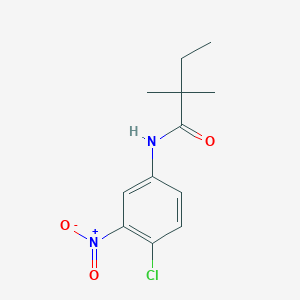
![N'-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-4-NITROBENZOHYDRAZIDE](/img/structure/B410791.png)
